Product packaging for 3,4-Dihydrodibenz(c,h)acridine(Cat. No.:CAS No. 76186-82-8)

3,4-Dihydrodibenz(c,h)acridine

Cat. No.: B13111799
CAS No.: 76186-82-8
M. Wt: 281.3 g/mol
InChI Key: QVJJDFWYBCYIMF-UHFFFAOYSA-N
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Description

3,4-Dihydrodibenz(c,h)acridine is a dihydrodiol metabolite of the environmental contaminant and potent mutagen Dibenz[c,h]acridine . It is identified in biochemical research as a proximate carcinogen , playing a critical role in the metabolic activation pathway of its parent hydrocarbon . The compound is bioactivated by cytochrome P450 enzymes, specifically CYP 1A1, to form bay region diol-epoxides, which are considered the ultimate carcinogenic species . This metabolic transformation makes 3,4-Dihydrodibenz(c,h]acridine an invaluable tool for researchers investigating the mechanisms of polycyclic aromatic hydrocarbon (PAH)-induced carcinogenesis, particularly for studying DNA adduct formation and the bay region theory of carcinogenicity . The enzymatic oxidation of this compound by CYP 1A1 and epoxide hydrolase occurs in a stereoselective and regioselective manner, which is a key focus area for understanding the specific stereochemistry that influences tumorigenic outcomes . Researchers utilize this compound in studies aimed at elucidating the relationship between stereochemistry, metabolic pathways, and the resulting mutagenic and carcinogenic potency . It is supplied for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N B13111799 3,4-Dihydrodibenz(c,h)acridine CAS No. 76186-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76186-82-8

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene

InChI

InChI=1S/C21H15N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1,3-5,7-13H,2,6H2

InChI Key

QVJJDFWYBCYIMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C3=C(C=C2)C=C4C=CC5=CC=CC=C5C4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrodibenzo[c,h]acridine typically involves multi-step reactions. One common method includes the condensation of 2-naphthylamine with aromatic aldehydes in the presence of acetic acid. This reaction proceeds through a Michael addition mechanism, followed by cyclodehydration to form the desired product . Another method involves the use of Mannich base derivatives of 2-naphthol, which react with 2-naphthylamine under reflux conditions in acetic acid .

Industrial Production Methods: While specific industrial production methods for 3,4-Dihydrodibenzo[c,h]acridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydrodibenzo[c,h]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Research

3,4-Dihydrodibenz(c,h)acridine and its derivatives have been extensively studied for their tumorigenic properties. Research indicates that these compounds exhibit significant tumor-initiating activity in animal models.

Tumorigenicity Studies

A study demonstrated that this compound is one of the most potent skin carcinogens among aza-polycyclic aromatic hydrocarbons. In experiments involving mouse skin, a single application of the compound followed by a tumor promoter led to significant tumor formation over a 20-week period. The most active isomer was identified as (1R,2S,3S,4R)-(+)-DE-2, which showed pronounced tumor initiation capabilities .

Table 1: Tumorigenicity of this compound in Mouse Models

CompoundDose (nmol)Tumor TypeObservation Period (weeks)Result
This compound50Skin Tumors20Significant Tumor Formation
Bay-region 3,4-diol-1,2-epoxideVariesSkin Tumors20High Tumor Initiation

Pharmacological Applications

The pharmacological potential of this compound extends beyond its carcinogenic properties. Recent studies have explored its role as an anticancer agent and its interactions with biological systems.

Anticancer Activity

Research has indicated that acridine derivatives exhibit significant anti-cancer properties. For instance, a series of oxazine-substituted acridines were synthesized and tested against Dalton’s lymphoma ascites cells, showing strong cytotoxicity with IC50 values ranging from 0.125 to 0.352 µM .

Table 2: Cytotoxicity of Acridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Oxazine-substitutedDalton’s Lymphoma0.125 - 0.352
Platinum-acridine hybridOVCAR-3 (Ovarian)Up to 6-fold greater than cisplatin
Platinum-acridine hybridMCF-7 (Breast Cancer)Up to 6-fold greater than cisplatin

Cosmetic Formulations

The potential applications of this compound extend into the cosmetic industry as well. Its properties as a film former and rheology modifier make it suitable for various cosmetic formulations.

Formulation Stability and Safety

Cosmetic products containing acridine derivatives are subjected to rigorous safety assessments before market introduction. These assessments include in vivo tests to evaluate skin bioavailability and toxicity . The development of stable formulations often involves optimizing raw material interactions using experimental design techniques.

Table 3: Key Considerations in Cosmetic Formulations Using Acridine Derivatives

ParameterConsideration
Safety TestingIn vivo patch tests on human skin
Stability AssessmentInteraction effects among raw materials
Regulatory ComplianceAdherence to EU Directive (1223/2009)

Mechanism of Action

The mechanism of action of 3,4-Dihydrodibenzo[c,h]acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription. Additionally, it can inhibit enzymes such as topoisomerase, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Metabolic Analogues

Dibenz[a,h]acridine
  • Structure : Similar backbone but differs in nitrogen placement and bay-region geometry.
  • Metabolism : Major metabolites include 3,4-dihydrodiol and 10,11-dihydrodiol, formed via CYP1A1-mediated oxidation. These dihydrodiols account for 40–50% of total metabolites in rat liver microsomes .
  • Carcinogenicity: Classified by IARC as carcinogenic in animal models, though less potent than dibenz[c,h]acridine derivatives .
Dibenz[a,j]acridine
  • Structure : Contains a nitrogen atom in a distinct position, altering electronic and steric properties.
  • DNA Interaction : Forms DNA adducts via 3,4-dihydrodiol-1,2-epoxide, inducing Hras gene mutations (A→T, G→T) at codons 12, 13, and 61 in mice .
  • Tumorigenicity: Exhibits moderate activity in mouse skin initiation-promotion models but lacks the pronounced stereoselective tumorigenicity seen in dibenz[c,h]acridine derivatives .
7-Methylbenz[c]acridine (7MB[c]ACR)
  • Structure : Methyl substitution at position 7 enhances metabolic activation.
  • Tumorigenicity : The 3,4-dihydrodiol metabolite of 7MB[c]ACR is 4–6 times more potent than the parent compound in mouse skin tumor initiation and 8–9 times more active in inducing hepatic and pulmonary tumors in newborn mice .
  • Mechanism : Methylation stabilizes the bay-region diol-epoxide, increasing DNA adduct formation .

Mutagenicity and Stereoselectivity

Compound Mutagenicity (Salmonella TA100) Mutagenicity (V79 Cells) Most Active Isomer Key Feature
3,4-Dihydrodibenz(c,h)acridine-derived diol-epoxide Moderate (2–4× parent compound) High (5–7× other isomers) (+)-(1R,2S,3S,4R) Bay-region epoxide + trans-diol
Dibenz[a,h]acridine Low Not tested N/A K-region epoxides (minor metabolites)
7MB[c]ACR 3,4-dihydrodiol High (4–6× parent compound) Not tested N/A Methyl-enhanced bay-region stability
  • Stereochemical Influence : The (+)-(1R,2S,3S,4R)-3,4-dihydrodiol-1,2-epoxide of dibenz[c,h]acridine is 5–7 times more mutagenic in Chinese hamster V79 cells than other isomers due to optimal alignment with DNA nucleophilic sites .
  • Methyl Substitution : Methyl groups in bay regions (e.g., 7MB[c]ACR) amplify tumorigenicity by stabilizing reactive diol-epoxides and inhibiting detoxification pathways .

Tumorigenic Activity in Animal Models

  • This compound :
    • Mouse Skin : Induces tumors at 0.15–0.75 µmol doses, with 4–6 times higher potency than dibenz[c,h]acridine .
    • Newborn Mice : Causes 8-fold more pulmonary tumors and 9-fold more hepatic tumors (in males) than the parent compound .
  • Benz[c]acridine :
    • Less tumorigenic than methylated derivatives; lacks metabolic activation to bay-region diol-epoxides .

Metabolic Pathways and Enzyme Interactions

  • CYP1A1 Role: High CYP1A1 activity increases susceptibility to dibenz[c,h]acridine-induced carcinogenesis by promoting dihydrodiol and diol-epoxide formation .
  • Epoxide Hydrolase Resistance : Unlike tetrahydroepoxides, dibenz[c,h]acridine diol-epoxides resist hydrolysis by rat liver epoxide hydrolase, prolonging their mutagenic activity .

Biological Activity

3,4-Dihydrodibenz(c,h)acridine (DB[c,h]ACR) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its significant biological activities, particularly in the context of carcinogenicity and mutagenicity. This compound is structurally related to other acridine derivatives, which are known for their diverse biological effects, including anti-cancer properties. This article presents a detailed overview of the biological activity of DB[c,h]ACR, supported by data tables and research findings.

Chemical Structure and Properties

DB[c,h]ACR is characterized by its fused aromatic rings, which contribute to its chemical reactivity and biological interactions. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to potential mutagenic and carcinogenic effects.

Carcinogenicity and Mutagenicity

Research has shown that DB[c,h]ACR exhibits strong tumorigenic activity. A study demonstrated that a single topical application of DB[c,h]ACR on mouse skin resulted in significant tumor initiation when followed by a tumor promoter . The compound's ability to induce tumors was linked to its metabolic activation to form diol epoxides, which are highly reactive and capable of binding to DNA.

Study Method Findings
Levin et al. (1983)Topical application on miceInduced skin papillomas with significant incidence at higher doses.
Chang et al. (1984)Intraperitoneal injection in newborn miceInduced lung tumors primarily adenomas at various doses.

The mechanism underlying the biological activity of DB[c,h]ACR involves metabolic activation via cytochrome P450 enzymes, leading to the formation of bay-region diol epoxides. These metabolites exhibit selective binding to DNA, resulting in mutagenic lesions that can initiate carcinogenesis . Notably, the stereochemistry of the diol epoxides plays a crucial role in their biological potency; certain isomers have been shown to be more tumorigenic than others .

Case Studies

  • Mutagenicity Assessment : In vitro studies indicated that DB[c,h]ACR could be metabolically activated to produce bacterial mutagens when incubated with rat liver microsomes. This suggests a significant risk for genetic mutations associated with exposure to this compound .
  • Tumor Promotion Studies : Longitudinal studies on mice treated with DB[c,h]ACR showed a dose-dependent increase in tumor incidence, highlighting its potential as a skin tumor initiator .

Comparative Analysis with Other Acridine Derivatives

DB[c,h]ACR shares structural similarities with other acridine derivatives, which have been extensively studied for their anti-cancer properties. While many acridines demonstrate cytotoxic effects against various cancer cell lines, the mutagenic potential of DB[c,h]ACR raises concerns regarding its therapeutic use.

Compound Activity IC50 Values (μM)
9-anilinoacridineAnti-cancer5-10
DB[c,h]ACRTumorigenicN/A

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